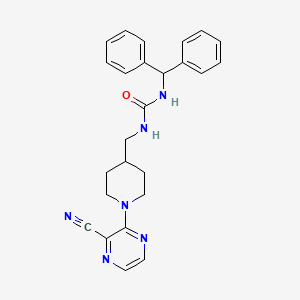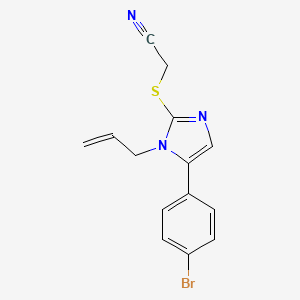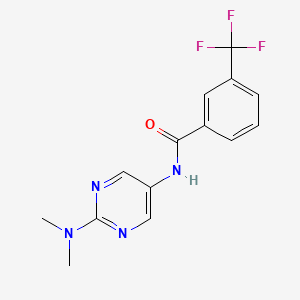
N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the dimethylamino group at the 2-position, the trifluoromethyl group at the 3-position of the benzene ring, and finally the attachment of the benzamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzene ring via an amide linkage. The benzene ring carries a trifluoromethyl group at the 3-position. The pyrimidine ring has a dimethylamino group attached at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The amide linkage might undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the basic dimethylamino group might make it somewhat soluble in water. The trifluoromethyl group might increase its lipophilicity .Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used in the modulation of myeloid leukemia, for example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidines have been reported to have antimicrobial and antifungal properties. They can be used to treat various infections caused by microbes and fungi.
Anti-inflammatory Applications
Pyrimidines have anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Cardiovascular Applications
Pyrimidines have been used as cardiovascular agents and antihypertensives . They can help manage blood pressure and other cardiovascular conditions.
Antidiabetic Applications
Pyrimidines have been used as antidiabetic agents . They can help manage blood sugar levels in people with diabetes.
Antiviral Applications
Pyrimidines have been reported to have antiviral properties . They can be used to treat various viral infections.
Mécanisme D'action
Target of Action
The primary target of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. It is involved in various physiological and pathological processes, including embryonic development, inflammation, wound healing, and tumor growth .
Mode of Action
This interaction may result in changes in signal transduction pathways, leading to altered cellular responses .
Biochemical Pathways
The compound’s interaction with the Angiopoietin-1 receptor can affect various biochemical pathways. These pathways may include the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell differentiation and apoptosis . The downstream effects of these pathway alterations can vary, potentially leading to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide’s action depend on the specific context of its use. Given its target, the compound may influence angiogenesis, potentially affecting processes such as wound healing or tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with the Angiopoietin-1 receptor .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-11(8-19-13)20-12(22)9-4-3-5-10(6-9)14(15,16)17/h3-8H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOAALJTOKUJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

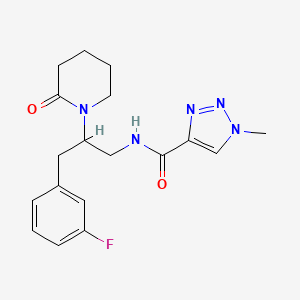
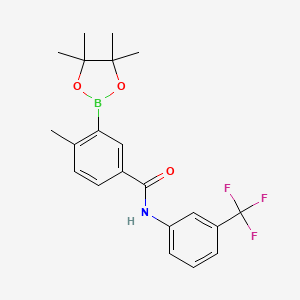
![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
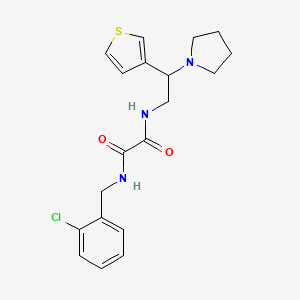
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)
![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)
![6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2955900.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
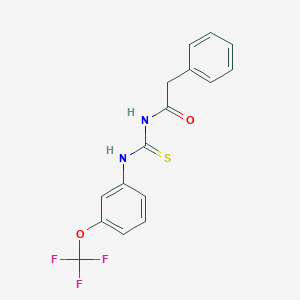
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)
